molecular formula C7H6O2S B013031 3-(3-Thienyl)acrylic acid CAS No. 102696-71-9

3-(3-Thienyl)acrylic acid

Cat. No. B013031
CAS RN: 102696-71-9
M. Wt: 154.19 g/mol
InChI Key: VYRYYUKILKRGDN-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3-Thienyl)acrylic acid and its derivatives has been explored through various methods. Notably, one approach involves the direct nitration of 3-(2-thienyl) acrylic acid, obtained from 2-thiophenecarboxaldehyde, to produce 3-(5-nitro-2-thienyl) acrylic acid in good yield. This method bypasses the need for proceeding through 5-nitro-2-thiophenecarboxaldehyde diacetate, offering a streamlined route to the target compound and its amide and ester derivatives (Kimura, Yabuuchi, & Hisaki, 1962).

Molecular Structure Analysis

The molecular structure of poly(3-thiophen-3-yl-acrylic acid), a polymer derivative of this compound, has been studied using quantum chemical calculations and experimental techniques. This research has proposed a structural model showing head-to-tail polymer linkages and the acrylic acid side group in a trans-conformation. Such structural insights are crucial for understanding the material's properties and guiding further modifications (Bertran et al., 2008).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, enabling the synthesis of a wide array of derivatives. For example, its ability to form esters and amides by condensation with alcohols, phenols, and amines, respectively, highlights its chemical versatility. Additionally, its bromination to produce 2-bromo-3-(5-nitro-2-thienyl) acrylic acid esters further demonstrates its reactivity and potential for creating compounds with varied properties (Kimura, Yabuuchi, & Hisaki, 1962).

Physical Properties Analysis

The physical properties of compounds derived from this compound, such as their solubility in polar solvents, are of particular interest. These properties are essential for their application in various domains, including material science and medicinal chemistry. For instance, the solubility of poly(3-thiophen-3-yl-acrylic acid) in aqueous base and acetone solutions opens up possibilities for its use in biomedical applications and as a material for environmental sustainability (Bertran et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their antibacterial activities, are crucial for their potential application in creating new antimicrobials. The ability to synthesize derivatives with varying degrees of antibacterial activity against specific bacteria showcases the compound's utility in developing targeted therapies (Kimura, Yabuuchi, & Hisaki, 1962).

Scientific Research Applications

  • Electrochemical Applications : 3-(3-thienyl) acrylic acid can form self-assembled monolayers on gold surfaces and protect nanoclusters. This property is particularly useful in the development of sensors and devices (Nirmal, Kavitha, Berchmans, & Yegnaraman, 2007).

  • Organic Electronics and Catalysis : Organotin derivatives of 3-benzoyl--methylphenylacetic acid and 3-(2-thienyl)acrylic acid show potential applications in organic electronics and catalysis (Masood, Ali, Danish, & Mazhar, 2002).

  • Polymer Chemistry : Poly(3-thiophene-3-yl-acrylic acid) is a new polythiophene derivative soluble in polar solvents, with structural and electronic properties consistent with quantum mechanical calculations, indicating potential applications in advanced polymer materials (Bertran et al., 2008).

  • Antibacterial Activity : Derivatives of 3-(5-nitro-2-thienyl) acrylic acid have shown promising antibacterial activity in vitro against various bacteria (Kimura, Yabuuchi, & Hisaki, 1962).

  • Chemical Synthesis : The compound has been used in the bromination of -3-thienylacrylic acid in glacial acetic acid to produce stable olefinic addition products, such as -3-thienyl-,-dibromopropionic acid (Campaigne, Fedor, & Johnson, 1964).

  • Crystal Structure Analysis : The crystal structure of (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine demonstrates planar thiophene and benzene rings, with stabilizing intermolecular N-H and O-H hydrogen-bonding interactions (Akkurt et al., 2007).

  • Asymmetric Synthesis : Asymmetric hydrogenation of 2-(4-methoxy-5-phenyl-3-thienyl)acrylic acid has been achieved, yielding products with high yield and optical purity (Stoll & Süess, 1974).

properties

IUPAC Name

(E)-3-thiophen-3-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRYYUKILKRGDN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294323
Record name (2E)-3-(3-Thienyl)-2-propenoic acid
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102696-71-9, 1195-52-4
Record name (2E)-3-(3-Thienyl)-2-propenoic acid
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Record name 3-(3-Thienyl)acrylic acid
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Record name (2E)-3-(3-Thienyl)-2-propenoic acid
Source EPA DSSTox
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Record name 3-(3-thienyl)acrylic acid
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Record name (2E)-3-(thiophen-3-yl)prop-2-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3-(3-Thienyl)acrylic acid influence its application in material science?

A: this compound exhibits potential in creating photoresponsive materials. Its structure, featuring both a thiophene ring and an acrylic acid group, allows for the creation of liquid crystal compounds. These compounds exhibit a nematic phase, a state of matter characterized by molecules aligning themselves along a preferred direction. This alignment can be influenced by external stimuli, such as light. Research indicates that esters derived from this compound and various azophenols exhibit mesomorphic properties, specifically the nematic phase. [, ] The presence of the thiophene ring and the specific substitution pattern (3-thienyl) contribute significantly to the thermal stability of these liquid crystal compounds. []

Q2: Can this compound be used to modify surfaces for electrochemical applications?

A: Yes, this compound demonstrates the ability to self-assemble on gold surfaces, forming monolayers. [] This self-assembly stems from the interaction between the sulfur atom in the thiophene ring and the gold surface. These monolayers can then be further functionalized with molecules like ferrocene carboxylic acid, opening avenues for applications in sensors and electronic devices. []

Q3: How does the structure of this compound compare to similar compounds in terms of its impact on material properties?

A: When comparing this compound to its isomer, 3-(2-Thienyl)acrylic acid, a key difference emerges in the thermal stability of the resulting liquid crystal compounds. Esters derived from this compound consistently show higher thermal stability compared to those derived from 3-(2-Thienyl)acrylic acid. [] This difference highlights the impact of the thiophene ring's position on the overall molecular properties.

Q4: Does this compound have potential in nanotechnology?

A: Research shows that this compound can be utilized to create monolayer-protected gold nanoclusters. [] Interestingly, the presence of the acrylic acid substituent on the thiophene ring appears to hinder the aggregation often observed in thiophene-based metal nanoparticle stabilizers. [] This ability to stabilize nanoclusters without inducing aggregation makes this compound a promising candidate for various nanotechnology applications.

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